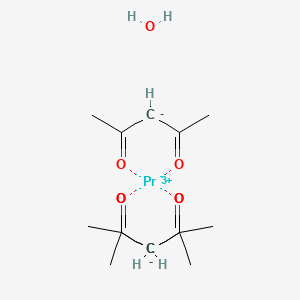

Praseodymium(III)acetylacetonatehydrate

Description

Praseodymium(III) acetylacetonate hydrate (Pr(acac)₃·xH₂O) is a coordination complex where praseodymium (Pr³⁺) is chelated by three acetylacetonate (acac⁻) ligands, with additional water molecules in its hydrated form. Its molecular formula is Pr(C₅H₇O₂)₃·xH₂O, and it has a molecular weight of approximately 438.23 g/mol (anhydrous basis) . The compound typically appears as green crystals, soluble in polar organic solvents like acetylacetone and dimethylformamide (DMF) but insoluble in water . Its melting point ranges between 143–146°C , and it is commonly used in sol-gel synthesis, catalysis, and materials science for producing mixed-metal oxide thin films or nanoparticles .

Properties

Molecular Formula |

C15H23O7Pr |

|---|---|

Molecular Weight |

456.25 g/mol |

IUPAC Name |

pentane-2,4-dione;praseodymium(3+);hydrate |

InChI |

InChI=1S/3C5H7O2.H2O.Pr/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |

InChI Key |

VZTJCWSIKBSIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Pr+3] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Praseodymium Salts with Acetylacetone

The most straightforward method involves reacting praseodymium salts, such as praseodymium nitrate (Pr(NO₃)₃·6H₂O) or chloride (PrCl₃), with acetylacetone (Hacac) in aqueous or alcoholic media. A basifying agent, typically ammonium hydroxide or triethylamine, deprotonates Hacac, facilitating coordination to the Pr³⁺ ion. For example, dissolving Pr(NO₃)₃·6H₂O in ethanol with Hacac and triethylamine yields a light green precipitate after 24–72 hours. The reaction proceeds via:

$$ \text{Pr(NO}3\text{)}3 + 3\text{Hacac} + 3\text{Et}3\text{N} \rightarrow \text{Pr(acac)}3 + 3\text{Et}3\text{NH}^+\text{NO}3^- $$

Yields typically range from 70–85%, depending on stoichiometry and solvent purity. Excess Hacac (2–3 equivalents) ensures complete complexation, while temperatures above 60°C accelerate ligand substitution but risk byproduct formation.

Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and phase purity. Combining PrCl₃, Hacac, and deionized water in a Teflon-lined autoclave at 120–150°C for 12–48 hours produces well-defined Pr(acac)₃·xH₂O crystals. This approach leverages elevated pressure to solubilize reactants, favoring thermodynamically stable hydrates. However, prolonged heating may dehydrate the product, necessitating strict temperature control.

Advanced Batchwise Continuous Synthesis

Reaction Mechanism and Conditions

A patented continuous batchwise process optimizes yield and minimizes waste by recycling filtrates. Praseodymium hydroxide (Pr(OH)₃) reacts with excess Hacac in water under reflux (80–100°C) for 4–6 hours. The reaction is slightly exothermic, with the enol form of Hacac (AAH) coordinating to Pr³⁺:

$$ \text{Pr(OH)}3 + 3\text{AAH} \rightarrow \text{Pr(acac)}3 + 3\text{H}_2\text{O} $$

Key parameters include:

Filtration and Recycling of Filtrate

Post-reaction, the mixture is cooled to 25°C, and the hydrated Pr(acac)₃·xH₂O is filtered. The liquid filtrate, containing residual Hacac and dissolved product, is recycled into subsequent batches, improving overall yield from 75% to >95% after three cycles. Filtration efficiency depends on maintaining a single-phase filtrate; exceeding 15% Hacac in the aqueous phase causes phase separation, complicating recycling.

Solvent-Based Synthesis Approaches

Role of Solvent Selection

Solvents influence reaction kinetics and product hydration. Ethanol and methanol are preferred for their ability to solubilize both Pr salts and Hacac while stabilizing the hydrate form. Methanol’s higher acidity (compared to ethanol) promotes methoxide formation, which can act as a bridging ligand in intermediate clusters, though this is more relevant for cerium analogs. Polar aprotic solvents like acetonitrile yield anhydrous forms but require stringent drying.

Influence of Basifying Agents

Triethylamine (Et₃N) and ammonium hydroxide (NH₄OH) are common basifying agents. Et₃N, while costlier, minimizes side reactions with Pr³⁺, whereas NH₄OH risks forming ammonium nitrate byproducts with Pr(NO₃)₃. A molar ratio of 3:1 (Et₃N:Hacac) is optimal, as lower ratios leave Hacac undeprotonated, reducing yield.

Drying and Hydration Control

Hydration levels (x = 1–3) are controlled via drying conditions. Vacuum drying at 50–60°C under nitrogen flushing removes free water, yielding the monohydrate. Prolonged drying at 70–75°C produces anhydrous Pr(acac)₃ but risks ligand decomposition. Thermogravimetric analysis (TGA) confirms stepwise water loss, with 8–10% weight loss below 100°C corresponding to lattice water.

Characterization and Quality Control

Titrimetric Analysis

Complexometric titration with EDTA determines Pr content, with acceptable ranges of 25.4–30.1%. A 0.05 M EDTA solution at pH 10 (ammonia buffer) using Eriochrome Black T as an indicator gives precise results.

Spectroscopic and Crystallographic Data

- FT-IR : Strong bands at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch) confirm acac coordination.

- PXRD : Matches reference patterns for hydrated phases, with d-spacings at 10.2 Å (001) and 4.7 Å (012).

Table 1: Comparative Synthesis Conditions

| Method | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Direct Reaction | Pr(NO₃)₃, Hacac | Ethanol | 60 | 24 | 78 |

| Batchwise Continuous | Pr(OH)₃, Hacac | Water | 80 | 4 | 95 |

| Hydrothermal | PrCl₃, Hacac | Water | 120 | 24 | 82 |

Table 2: Characterization Data

| Parameter | Value | Method |

|---|---|---|

| Pr Content | 27.5% | EDTA Titration |

| Hydration (x) | 1.2 | TGA |

| Purity | 98.5% | HPLC |

Challenges and Optimization Strategies

Common challenges include:

- Byproduct Formation : Unreacted Pr(OH)₃ or nitrate salts can contaminate the product. Double washing with ethanol/water (1:1) reduces impurities.

- Hydration Variability : Ambient humidity during drying alters x. Controlled drying under nitrogen ensures consistency.

- Scalability : Continuous batch methods address this, but require precise filtrate recycling to maintain stoichiometry.

Future directions include mechanochemical synthesis and flow chemistry to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.

Reduction: It can be reduced under specific conditions to yield praseodymium(II) complexes.

Substitution: The acetylacetonate ligands can be substituted with other ligands, such as o-phenanthroline, to form different coordination complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of solvents like ethanol or acetonitrile.

Major Products:

Oxidation: Praseodymium(IV) acetylacetonate complexes.

Reduction: Praseodymium(II) acetylacetonate complexes.

Substitution: Various praseodymium coordination complexes with different ligands.

Scientific Research Applications

Praseodymium(III) acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in bioinorganic chemistry.

Medicine: Praseodymium complexes are investigated for their potential use in medical imaging and as therapeutic agents.

Industry: It is utilized in the production of advanced materials, such as high-performance ceramics and phosphors for lighting and display technologies

Mechanism of Action

The mechanism by which praseodymium(III) acetylacetonate hydrate exerts its effects involves the coordination of praseodymium ions with acetylacetonate ligands. This coordination stabilizes the praseodymium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Rare-Earth Acetylacetonates

Praseodymium(III) acetylacetonate hydrate belongs to the family of rare-earth (RE) acetylacetonates. Key comparisons include:

Key Findings :

- Lutetium(III) acetylacetonate hydrate exhibits superior catalytic efficiency in carbon-carbon bond formation due to its smaller ionic radius and stronger Lewis acidity .

- Cerium(III) acetylacetonate hydrate is preferred in fluorescent materials due to Ce³⁺’s redox activity .

- Solubility in ionic liquids (e.g., BMPyrTf₂N) varies with RE ionic size; larger ions (La³⁺, Ce³⁺) show higher solubility .

Fluorinated Derivatives: Pr(hfacac)₃ vs. Pr(acac)₃

Hexafluoroacetylacetonate (hfacac⁻) derivatives, such as Praseodymium(III) hexafluoroacetylacetonate hydrate (Pr(hfacac)₃·xH₂O), differ structurally and functionally:

Key Findings :

- Fluorination reduces melting points and increases volatility, making Pr(hfacac)₃·xH₂O ideal for chemical vapor deposition (CVD) .

- The electron-withdrawing fluorine atoms enhance Lewis acidity, improving catalytic activity in certain reactions .

Other Praseodymium Salts

Praseodymium(III) acetylacetonate hydrate is often compared to other Pr³⁺ salts in terms of solubility and reactivity:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.